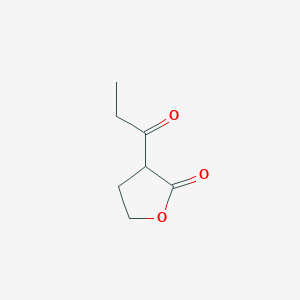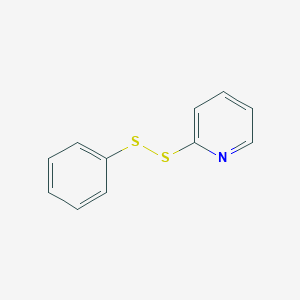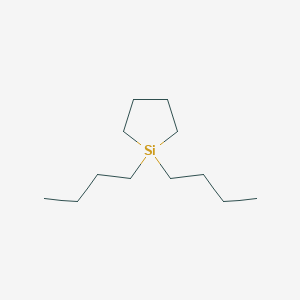![molecular formula C25H22ClO3P B14707287 {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride CAS No. 18812-25-4](/img/structure/B14707287.png)
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of 5-(methoxycarbonyl)furan-2-ylmethyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts .
科学研究应用
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
作用机制
The mechanism of action of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. This group can participate in nucleophilic substitution reactions, forming stable intermediates that can further react to yield desired products. The furan ring and methoxycarbonyl group also contribute to its reactivity and potential biological activities .
相似化合物的比较
Similar Compounds
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The presence of the chloride ion makes it particularly suitable for nucleophilic substitution reactions, while the furan ring and methoxycarbonyl group enhance its versatility in organic synthesis .
属性
CAS 编号 |
18812-25-4 |
|---|---|
分子式 |
C25H22ClO3P |
分子量 |
436.9 g/mol |
IUPAC 名称 |
(5-methoxycarbonylfuran-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22O3P.ClH/c1-27-25(26)24-18-17-20(28-24)19-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KTGREZCEIJRYCP-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


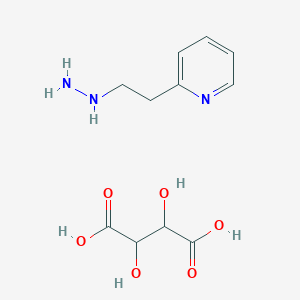
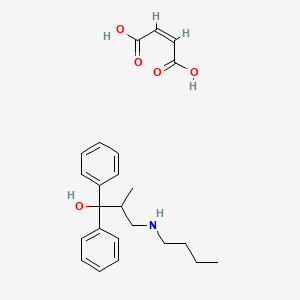
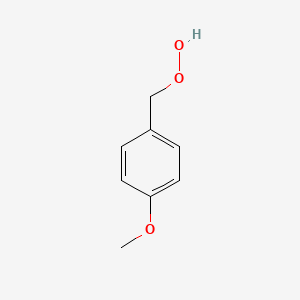
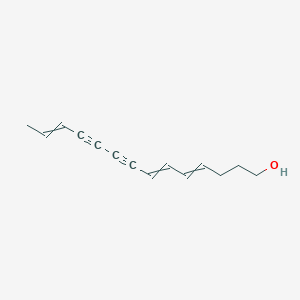

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
